molecular formula C16H20N2OS B2869807 N-(3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 865544-74-7

N-(3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

Cat. No.: B2869807
CAS No.: 865544-74-7
M. Wt: 288.41
InChI Key: OJJYJOJEHNZXBQ-WUKNDPDISA-N
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Description

“N-(3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . It has been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds are characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, has been synthesized and evaluated for their cytotoxic and antimicrobial activities. Notably, some compounds exhibited significant cytotoxicity against various cancer cell lines, while also showing moderate inhibitory effects on the growth of bacteria and fungi, highlighting their potential as leads for the development of new anticancer and antimicrobial agents (Nam et al., 2010).

Antitumor Agents

Derivatives based on the benzothiazole structure have been designed, synthesized, and evaluated for their antitumor activities. Among these, a particular compound demonstrated an excellent in vivo inhibitory effect on tumor growth, suggesting the potential of benzothiazole derivatives as potent antitumor agents (Yoshida et al., 2005).

Heterocyclic Synthesis

Research into the synthesis of heterocyclic compounds using thiophene-2-carboxamide has been conducted, revealing the potential for creating new antibiotic and antibacterial drugs. This underscores the versatility of benzothiazole derivatives in synthesizing compounds with significant biological activities (Ahmed, 2007).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and studied for their photophysical properties and recognition capabilities for cyanide anions. These compounds exhibit significant potential as chemosensors, demonstrating changes in color and fluorescence upon interaction with cyanide, which can be observed by the naked eye (Wang et al., 2015).

Future Directions

The future directions for the study of “N-(3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities associated with benzothiazole derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-2-18-13-10-6-7-11-14(13)20-16(18)17-15(19)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJYJOJEHNZXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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